(4-Aminophenyl)sulfanecarboxylic acid dioxide
Description
Structure
3D Structure
Properties
CAS No. |
6336-67-0 |
|---|---|
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylformic acid |
InChI |
InChI=1S/C7H7NO4S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4H,8H2,(H,9,10) |
InChI Key |
PVTKQEANFIMURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Sulfone Formation
The core sulfone structure is typically prepared by sulfonation of aromatic amines or related precursors, followed by oxidation to the sulfone dioxide state. A classical method involves the reaction of 4-acetamidobenzenesulphinic acid with aromatic nitroso compounds, which yields 4-aminophenyl sulphones after deprotection and oxidation steps.
- Key reaction: 4-acetamidobenzenesulphinic acid + aromatic nitroso-compounds → 4-aminophenyl sulphones
- This method allows selective introduction of the sulfone dioxide group para to the amino substituent.
- The reaction proceeds under controlled conditions to avoid over-oxidation or side reactions.
Chlorosulfonation Route
A widely used industrial approach involves chlorosulfonation of aromatic precursors, followed by substitution and oxidation steps. Although the exact compound (4-aminophenyl)sulfanecarboxylic acid dioxide is not directly synthesized in the cited patent, a closely related sulfonamide derivative preparation provides insight into the methodology:
Step 1: Chlorosulfonation
- Starting from o-nitrochlorobenzene, chlorosulfonic acid is added to introduce the sulfonic acid group at the para position.
- The intermediate 4-chloro-3-nitrobenzene-sulfonic acid is formed.
- Subsequent chlorination with sulfur oxychloride converts the sulfonic acid to sulfonyl chloride with high yield (~96.88%).
Step 2: Amination
Step 3: Hydrolysis and Acidification
This multi-step process is efficient, scalable, and reduces waste by optimizing reagent consumption.
Direct Oxidation of Sulfides to Sulfones
Another approach involves oxidation of sulfide precursors to sulfones using oxidizing agents such as hydrogen peroxide or peracids. This method is applicable when the amino group is protected or introduced after oxidation to avoid side reactions.
- Controlled oxidation ensures the sulfone dioxide state without degrading the amino functionality.
- Reaction conditions (temperature, solvent, oxidant concentration) are optimized to maximize yield and purity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The sulfonation and chlorosulfonation routes are well-established and provide high yields with good selectivity for para-substituted products.
- The chlorosulfonation method reduces reagent waste and improves cost efficiency by splitting the sulfonation and chlorination into two steps.
- Amination and hydrolysis steps require careful temperature control to maximize yield and avoid decomposition.
- Oxidation methods must be carefully controlled to prevent oxidation of the amino group.
- Co-crystallization techniques can enhance product purity and facilitate handling.
- The compound’s physicochemical properties (e.g., molecular weight 201.20 g/mol, polar surface area 106 Ų) influence solubility and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)sulfanecarboxylic acid dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxide moiety to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Drug Development
One notable application of (4-Aminophenyl)sulfanecarboxylic acid dioxide is in the synthesis of pharmaceutical intermediates. For instance, it is involved in the preparation of apatinib, a small-molecule anti-angiogenesis drug used for treating advanced gastric cancer. Apatinib has shown efficacy in clinical studies and is recognized for its manageable adverse effects, making it a significant compound in cancer therapy .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. Studies have reported the synthesis of novel sulfonamoyl carboxylic acids that exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans. The compounds were characterized using techniques like FTIR and NMR, showcasing their potential as antimicrobial agents .
Material Science Applications
Polymer Synthesis
This compound serves as a crucial component in the development of advanced composite materials. It is utilized as a cross-linking agent in polysulfone-based polymers, which are essential for creating high-performance materials used in aerospace and automotive industries. These polymers exhibit excellent thermal stability and mechanical properties .
Adhesives and Coatings
The compound's ability to enhance adhesion properties makes it valuable in formulating specialty adhesives and coatings. Its incorporation into resin systems improves the bonding strength and durability of composite materials, which is critical for applications requiring high structural integrity .
Organic Synthesis Applications
Synthesis of Novel Compounds
The versatility of this compound allows it to be a building block for synthesizing various organic compounds. For example, it has been employed in the synthesis of new derivatives that exhibit enhanced biological activities. These derivatives are often tested for their potential use in drug development and other chemical applications .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Pathogen Tested | Activity Level |
|---|---|---|
| Compound A | Escherichia coli | High |
| Compound B | Staphylococcus aureus | Moderate |
| Compound C | Candida albicans | High |
Table 2: Properties of Polysulfone-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | Tensile strength > 80 MPa |
| Chemical Resistance | Excellent |
Case Studies
Case Study 1: Apatinib Synthesis
In a study focused on the synthesis of apatinib, researchers outlined a method involving this compound as an intermediate. The study highlighted the compound's role in enhancing the yield and purity of the final product, showcasing its importance in pharmaceutical manufacturing .
Case Study 2: Antimicrobial Testing
A recent investigation into novel sulfonamoyl carboxylic acids demonstrated their effectiveness against several bacterial strains. The study utilized this compound derivatives and reported significant antimicrobial activity, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism by which (4-Aminophenyl)sulfanecarboxylic acid dioxide exerts its effects involves interactions with cellular components. The amino group can form hydrogen bonds with biological molecules, while the sulfanecarboxylic acid group can interact with enzymes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also interfere with metabolic pathways, inhibiting the growth and proliferation of microorganisms.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Solubility: The amino group may improve aqueous solubility relative to methyl or alkanoyl substituents, enhancing bioavailability .
- Reactivity : The sulfone group in the target compound is strongly electron-withdrawing, which could stabilize intermediates in synthesis or influence metabolic stability .
Table 2: Bioactivity Comparison
Key Observations :
- Antioxidant Mechanisms: The sulfone and carboxylic acid groups in the target compound could synergize to scavenge free radicals, with the amino group donating electrons to stabilize reactive intermediates .
- Molecular Docking: Sulphonamoyl analogs bind to microbial enzymes like dihydrofolate reductase; the target compound’s sulfone and amino groups may offer stronger or distinct interactions .
Biological Activity
The compound (4-Aminophenyl)sulfanecarboxylic acid dioxide , also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈N₂O₄S
- Molecular Weight : 216.21 g/mol
This compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
- Antimicrobial Activity : Sulfonamides, including this compound, inhibit bacterial growth by competing with p-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria. This inhibition disrupts folate synthesis, essential for DNA and RNA production.
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Enzyme Interactions : Research indicates that this compound may interact with various enzymes, impacting metabolic pathways relevant to disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | |
| Anti-inflammatory | Moderate | |
| Enzyme inhibition | Variable |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.
- Inflammation Modulation : In a preclinical model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
- Synergistic Effects : A recent study explored the synergistic effects of this compound combined with other antibiotics. The combination therapy showed enhanced antimicrobial activity against resistant bacterial strains.
Research Findings
Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. Studies have demonstrated that modifications to the sulfonamide group can enhance its potency and selectivity towards specific biological targets.
Table 2: Structural Modifications and Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
